2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid
Description
This compound is a fluorinated pyrazole derivative characterized by a cyclopropa[3,4]cyclopenta[1,2-c]pyrazole core substituted with difluoromethyl (-CF₂H) and geminal difluoro (-CF₂) groups. Its molecular formula is C₁₀H₈F₄N₂O₂, with a molecular weight of 282.17 g/mol (CAS: 1620056-83-8) . The stereochemistry (3bR,4aS) is critical for its spatial orientation, influencing interactions in biological systems or material applications. The acetic acid moiety enhances solubility in polar solvents and facilitates conjugation with other molecules, as seen in its use as a precursor for amide derivatives in pharmaceutical syntheses .
Properties
Molecular Formula |
C10H8F4N2O2 |
|---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetic acid |
InChI |
InChI=1S/C10H8F4N2O2/c11-9(12)7-6-3-1-4(3)10(13,14)8(6)16(15-7)2-5(17)18/h3-4,9H,1-2H2,(H,17,18)/t3-,4+/m1/s1 |
InChI Key |
VQEPOQSIXGAOMF-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1C(C3=C2C(=NN3CC(=O)O)C(F)F)(F)F |
Canonical SMILES |
C1C2C1C(C3=C2C(=NN3CC(=O)O)C(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid typically involves the difluoromethylation of heterocycles via a radical process . This method is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest for its potential therapeutic properties. Research indicates that the difluoromethyl groups enhance the compound's biological activity through improved binding affinity to various biological targets.
Antiviral Activity :
Compounds with similar difluoromethyl substitutions have shown antiviral properties. For instance, studies suggest that difluorinated nucleosides exhibit significant anti-HCV (Hepatitis C Virus) activity while minimizing cytotoxicity. This positions 2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro...) as a candidate for antiviral therapy development.
Antitumor Activity :
The structural characteristics of this compound may confer antitumor properties. Similar compounds have demonstrated efficacy against various cancer cell lines by inhibiting cell growth and inducing apoptosis through modulation of key signaling pathways associated with cancer progression.
Synthesis and Chemical Reactions
The synthesis of 2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro...) typically involves the difluoromethylation of heterocycles via radical processes. This method allows for the incorporation of difluoromethyl groups into complex molecular frameworks.
Types of Reactions :
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : May produce alcohols or amines.
- Substitution : Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Study on Antiviral Activity
Research indicates that similar difluorinated compounds have shown promise in antiviral applications. For example, a study demonstrated that a related compound exhibited significant inhibition of HCV replication in vitro.
Antitumor Evaluation
Another study evaluated the effects of structurally related compounds on various cancer cell lines. Results indicated that these compounds could inhibit tumor growth and induce apoptosis through specific molecular interactions.
Summary of Findings
The research surrounding 2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro...) highlights its multifaceted applications in medicinal chemistry and synthetic organic chemistry. Its unique structural features contribute to its potential as a lead compound for developing new pharmaceuticals targeting viral infections and cancer therapies.
Mechanism of Action
The mechanism of action of 2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and stability with target proteins or enzymes. This interaction can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to fluorinated pyrazole derivatives with variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences
In contrast, trifluoromethyl (-CF₃) analogs (e.g., compound in ) exhibit higher lipophilicity but reduced aqueous solubility, limiting bioavailability .
Stereochemical Influence :
- The 3bR,4aS configuration distinguishes the target compound from its 3bS,4aR enantiomers (e.g., ). Enantiomeric pairs often show divergent biological activities due to chiral recognition in enzymes or receptors .
Functional Group Modifications :
- Acetic acid (-COOH) vs. ethyl ester (-COOEt) : The free acid form (target compound) is more water-soluble (e.g., DMSO solubility up to 50 mg/mL ), whereas ester derivatives (e.g., ) are lipid-soluble, aiding cellular uptake .
Biological Activity
The compound 2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid (CAS: 1626337-86-7) is a novel organic molecule characterized by a complex structure featuring multiple fluorine atoms and a unique cyclopropane-cyclopentane-pyrazole framework. This article explores its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₄N₂O₂ |
| Molecular Weight | 264.18 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of difluoromethyl and difluoro groups enhances its binding affinity to proteins and enzymes involved in various biological pathways. This interaction can modulate cellular processes such as:
- Cell proliferation
- Apoptosis
- Signal transduction
Antiviral Activity
Research indicates that compounds with similar difluoromethyl substitutions exhibit antiviral properties. For instance, studies have shown that certain difluorinated nucleosides possess significant anti-HCV (Hepatitis C Virus) activity. The introduction of fluorine atoms in nucleosides can reduce cytotoxicity while retaining antiviral activity, suggesting potential applications for 2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro...) in antiviral therapies .
Antitumor Activity
The compound's structural characteristics may also confer antitumor properties. Similar compounds in the literature have demonstrated efficacy against various cancer cell lines by inhibiting cell growth and inducing apoptosis. The exact mechanisms remain under investigation but are believed to involve the modulation of key signaling pathways associated with cancer progression .
Case Studies
- Study on Antiviral Activity :
- Antitumor Evaluation :
Q & A
Q. What are the key considerations for synthesizing this compound with high stereochemical purity?
The synthesis of this bicyclic pyrazole derivative requires precise control over cyclopropane ring formation and fluorination steps. Multi-step protocols involving [3+2] cycloaddition or transition-metal-catalyzed reactions are typical. For example, maintaining anhydrous conditions during fluorination (e.g., using difluoromethylation agents like DAST) ensures minimal side-product formation. Reaction intermediates should be monitored via TLC and characterized using NMR to confirm fluorine substitution patterns .
Q. How can solubility challenges in biological assays be addressed for this compound?
Solubility in aqueous media is often limited due to the hydrophobic cyclopropane and fluorinated moieties. A validated protocol involves:
- Stock solution preparation : Dissolve in DMSO (50 mg/mL), then dilute with PBS (pH 7.4) containing 0.1% Tween-80 to prevent precipitation.
- In vivo formulations : Use 10% β-cyclodextrin for enhanced bioavailability. Ensure clarity by sequential solvent addition (e.g., DMSO → saline) to avoid phase separation .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : and NMR confirm regiochemistry and fluorine substitution.
- X-ray crystallography : Resolves stereochemical ambiguity in the cyclopropa[3,4]cyclopenta core (e.g., 3bR,4aS configuration).
- HRMS : Validates molecular weight and fragmentation patterns, especially for fluorinated byproducts .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for scale-up?
Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for cyclopropane ring closure. ICReDD’s reaction path search tools integrate these with experimental data to identify optimal conditions (e.g., solvent polarity, temperature). For example, simulations suggest toluene as a solvent for improved yield in [3+2] cycloadditions .
Q. What strategies resolve discrepancies between in silico predictions and experimental bioactivity data?
- Data reconciliation : Cross-validate docking studies (e.g., AutoDock Vina) with SPR (surface plasmon resonance) binding assays.
- Metabolite profiling : Use LC-MS to identify hydrolyzed or oxidized metabolites that may alter observed activity.
- Statistical DoE : Apply factorial design to isolate variables (e.g., pH, temperature) causing divergence between predicted and actual IC values .
Q. How can reaction intermediates be stabilized during multi-step synthesis?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine-containing intermediates.
- Low-temperature quenching : Halt exothermic steps (e.g., fluorination) at -78°C to prevent decomposition.
- In-line analytics : Implement PAT (process analytical technology) with FTIR probes to monitor intermediate stability in real time .
Methodological Tables
Q. Table 1. Solubility Optimization Parameters
Q. Table 2. Key Reaction Parameters for Stereochemical Control
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
